molecular formula C15H13ClO3 B6403068 2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid CAS No. 1261932-13-1

2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B6403068
CAS No.: 1261932-13-1
M. Wt: 276.71 g/mol
InChI Key: PLTMSEQZPBNUKA-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and 5-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include sulfuric acid or sodium hydroxide.

    Coupling Reaction: The key step involves a coupling reaction between the chloro and methoxy groups, facilitated by a catalyst such as palladium on carbon.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a methyl group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxy-4-methylphenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 2-(2-methyl-4-methylphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of 2-(2-amino-4-methylphenyl)-5-methoxybenzoic acid or 2-(2-hydroxy-4-methylphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylbenzoic acid
  • 5-Methoxybenzoic acid
  • 2-Chloro-5-methoxybenzoic acid

Uniqueness

2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-5-12(14(16)7-9)11-6-4-10(19-2)8-13(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTMSEQZPBNUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690244
Record name 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-13-1
Record name 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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